3-(Cyclopentyloxy)phenethylamine

Description

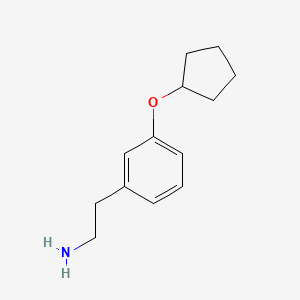

3-(Cyclopentyloxy)phenethylamine is a synthetic phenethylamine derivative characterized by a cyclopentyloxy substituent at the 3-position of the phenyl ring (Figure 1). Phenethylamines are a broad class of compounds with a core structure consisting of a phenyl group linked to an ethylamine backbone. The introduction of the cyclopentyloxy group in this compound confers unique physicochemical properties, including increased lipophilicity compared to unsubstituted phenethylamines, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

2-(3-cyclopentyloxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-9-8-11-4-3-7-13(10-11)15-12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXHKDVHUKWLGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentyloxy)phenethylamine typically involves the reduction of substituted β-nitrostyrenes. One effective method employs a combination of sodium borohydride (NaBH4) and copper(II) chloride (CuCl2) as reducing agents. This one-pot procedure allows for the reduction of the nitro group and the double bond in β-nitrostyrenes to yield the corresponding phenethylamine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve similar reduction techniques with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopentyloxy)phenethylamine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the amine group to a nitro or nitroso group.

Reduction: As mentioned, the reduction of β-nitrostyrenes to phenethylamines is a common synthetic route.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and copper(II) chloride (CuCl2) are effective for reducing nitro groups.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution can produce a variety of substituted phenethylamines.

Scientific Research Applications

3-(Cyclopentyloxy)phenethylamine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, particularly in relation to neurotransmitter activity.

Medicine: Research explores its potential as a therapeutic agent, particularly in the context of central nervous system disorders.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)phenethylamine involves its interaction with various molecular targets. Phenethylamines are known to affect neurotransmitter systems, particularly by modulating the activity of receptors such as the 5-hydroxytryptamine receptor 2A (5-HT2A). This interaction can influence neural activity, perception, cognition, and mood .

Comparison with Similar Compounds

Positional Isomers

The position of substituents on the phenyl ring significantly impacts the biological activity and analytical detection of phenethylamines. For example:

- 3- vs. 2- or 4-Substituted Isomers: A study comparing positional isomers of fluorinated amphetamines (e.g., 2-FA, 3-FA, 4-FA) demonstrated that substituent position alters receptor binding affinity and metabolic stability . Similarly, 3-(Cyclopentyloxy)phenethylamine’s 3-substitution may result in distinct interactions with monoamine transporters compared to 2- or 4-isomers.

- Analytical Differentiation : Supercritical fluid chromatography (SFC) enables baseline separation of positional isomers (e.g., 2-, 3-, and 4-fluoroamphetamines) within 2 minutes, whereas liquid chromatography (LC) struggles to resolve these isomers . This highlights the importance of advanced techniques for identifying this compound in complex matrices.

Table 1: Comparison of Positional Isomers

Other Phenethylamine Derivatives

This compound shares structural similarities with classical phenethylamines but differs in key substituents:

- Amphetamine : Lacks the cyclopentyloxy group; simpler structure with higher polarity.

- MDMA (3,4-Methylenedioxymethamphetamine): Contains a methylenedioxy ring, which enhances serotonin receptor affinity. The cyclopentyloxy group in this compound may instead modulate norepinephrine or dopamine transporter interactions.

- Methcathinone Analogues: Cathinones (e.g., mephedrone) feature a β-keto group, increasing lipophilicity and altering mechanism of action compared to non-ketonic phenethylamines .

Table 2: Structural and Functional Comparison

| Compound | Core Structure | Key Substituent | Pharmacological Target |

|---|---|---|---|

| This compound | Phenethylamine | 3-Cyclopentyloxy | Unknown (likely monoamine transporters) |

| Amphetamine | Phenethylamine | None | Dopamine/Norepinephrine transporters |

| MDMA | Phenethylamine | 3,4-Methylenedioxy | Serotonin transporter |

| Mephedrone | Cathinone | 4-Methyl, β-keto | Dopamine/Serotonin transporters |

Cathinone Derivatives

Cathinones are β-keto analogs of phenethylamines, with mephedrone (4-methylmethcathinone) being a prominent example . Key differences include:

- Structural Modifications: The β-keto group in cathinones increases their polarity and metabolic stability compared to non-ketonic phenethylamines.

Biological Activity

3-(Cyclopentyloxy)phenethylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- IUPAC Name : this compound

- CAS Number : 866043-14-3

The compound consists of a phenethylamine backbone with a cyclopentyloxy substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is structurally similar to phenethylamines, which are known to modulate neurotransmitter release and receptor activity, particularly in the central nervous system (CNS).

Key Mechanisms:

- Dopaminergic Activity : Phenethylamines have been shown to influence dopamine transmission, which is crucial for mood regulation and motor control. This suggests that this compound may have implications in treating mood disorders and Parkinson's disease .

- Microtubule Interaction : Recent studies indicate that certain phenethylamines can alter microtubule dynamics, potentially affecting neuronal structure and function. This interaction could play a role in neuroprotection or neurotoxicity depending on the context .

Neuropharmacological Effects

Research indicates that compounds with similar structures to this compound exhibit various neuropharmacological effects:

- CNS Stimulation or Depression : Depending on the dosage and specific receptor interactions, phenethylamines can either stimulate or depress CNS activity.

- Potential Antidepressant Effects : Some studies suggest that phenethylamines can enhance mood and cognitive functions, indicating potential antidepressant properties .

Case Studies

- Study on Trace Amines : A study investigating trace amines highlighted the role of phenethylamines in modulating neurotransmitter levels in rat models. The administration of related compounds resulted in significant changes in dopamine and serotonin levels, suggesting that this compound may similarly affect these pathways .

- Microtubule Dynamics : In vitro assays demonstrated that certain phenethylamines could alter microtubule polymerization, which is critical for neuronal health. This finding suggests a potential mechanism for neuroprotective effects associated with compounds like this compound .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Trace Amines Study | Elevated dopamine levels observed after administration | Potential use in treating mood disorders |

| Microtubule Analysis | Altered microtubule dynamics noted in vitro | Possible neuroprotective applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.